molecular formula C14H13Cl2N3O2 B3026303 8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride CAS No. 2062200-97-7

8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride

Cat. No.: B3026303
CAS No.: 2062200-97-7
M. Wt: 326.2 g/mol
InChI Key: UNDKJUKLBNARIZ-FVGYRXGTSA-N
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Description

8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH-1benzofuro[3,2-d]pyrimidin-4-one;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted benzofuro-pyrimidine core and a pyrrolidine ring. It is often used in research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

The synthesis of 8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH-1benzofuro[3,2-d]pyrimidin-4-one;hydrochloride typically involves multiple steps, including the formation of the benzofuro-pyrimidine core and the introduction of the chloro and pyrrolidine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by chlorination and the addition of the pyrrolidine ring. Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH-1benzofuro[3,2-d]pyrimidin-4-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Similar compounds include other chloro-substituted benzofuro-pyrimidines and pyrrolidine derivatives. Compared to these compounds, 8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH-1benzofuro[3,2-d]pyrimidin-4-one;hydrochloride is unique due to its specific substitution pattern and the presence of both the chloro and pyrrolidine groups. This unique structure may confer distinct biological activities and chemical reactivity .

Comparison with Similar Compounds

Biological Activity

8-Chloro-2-[(2S)-pyrrolidin-2-yl]-4aH-benzofuro[3,2-d]pyrimidin-4-one; hydrochloride, also referred to by its chemical name XL413, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a selective inhibitor of CDC7 kinase. This article delves into the biological activity of this compound, examining its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzofuro-pyrimidine backbone with a chloro substituent and a pyrrolidine moiety. Its molecular formula is C14H13ClN3OC_{14}H_{13}ClN_3O with a molecular weight of approximately 289.71 g/mol .

XL413 acts primarily as an inhibitor of CDC7 kinase, which plays a crucial role in the initiation of DNA replication. By binding to the ATP-binding pocket of CDC7, XL413 prevents the enzyme from utilizing ATP, thereby disrupting cellular processes essential for cancer cell proliferation. This inhibition can lead to cell cycle arrest and apoptosis in tumor cells.

Biological Assays and Findings

The biological activity of XL413 has been evaluated through various assays:

  • Cell Proliferation Assays : Studies have shown that XL413 effectively reduces the proliferation of several cancer cell lines, indicating its potential as an anticancer agent.
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with XL413 increases the percentage of apoptotic cells in treated populations compared to controls.

Table 1: Summary of Biological Assays

Assay TypeObservationsReference
Cell ProliferationSignificant reduction in cancer cell growth
Apoptosis InductionIncreased apoptotic cell population
Kinase InhibitionEffective inhibition of CDC7 kinase activity

Case Studies

Several preclinical studies have investigated the efficacy of XL413 in various cancer models:

  • Breast Cancer Model : In vivo studies demonstrated that administration of XL413 significantly reduced tumor size in xenograft models of breast cancer.
  • Lung Cancer Studies : Another study indicated that XL413 could sensitize lung cancer cells to existing chemotherapeutic agents, enhancing overall treatment efficacy.

Safety Profile and Side Effects

While promising, comprehensive safety data on XL413 remains limited as it is still under preclinical investigation. The mechanism of action suggests potential side effects related to the disruption of normal cell division, which may affect healthy tissues alongside cancer cells. Further research is needed to elucidate its safety profile and any adverse effects associated with its use.

Comparative Analysis with Similar Compounds

XL413 shares structural similarities with other compounds targeting similar pathways. Below is a comparison table highlighting notable analogs:

Table 2: Comparison with Similar Compounds

Compound NameStructureUnique Features
XL413 C14H13ClN3OSelective CDC7 inhibitor; potential anticancer agent
BMS-863233 C14H13ClN3OClose analog; variations affect activity
PD-L1 Inhibitor Varied structuresTargets immune pathways; different mechanisms

Properties

IUPAC Name

8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2.ClH/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9;/h3-4,6,9,16H,1-2,5H2,(H,17,18,19);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDKJUKLBNARIZ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301337269
Record name 8-Chloro-2-[(2S)-2-pyrrolidinyl][1]benzofuro[3,2-d]pyrimidin-4(1H)-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169562-71-3, 2062200-97-7
Record name BMS-863233 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169562713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-2-[(2S)-2-pyrrolidinyl][1]benzofuro[3,2-d]pyrimidin-4(1H)-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301337269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-863233 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG305JRH1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride
Reactant of Route 2
8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride
Reactant of Route 3
8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride
Reactant of Route 4
8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride
Reactant of Route 5
8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride
Reactant of Route 6
8-chloro-2-[(2S)-pyrrolidin-2-yl]-4aH-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride

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